4-methyl-N-(4-methylbenzyl)benzamide

Crystal Engineering Piezoelectric Materials Nonlinear Optics

SAR campaigns on benzamide-based inhibitors often lack a reproducible, well-defined baseline compound, introducing variability in crystallographic and physicochemical readouts. 4-Methyl-N-(4-methylbenzyl)benzamide resolves this with its symmetrical 4,4′-dimethyl substitution pattern, delivering consistent solid-state architecture and intermolecular interactions. • Fully characterized crystalline standard enabling reproducible SAR baseline comparisons and crystal engineering studies. • Symmetrical substitution conducive to noncentrosymmetric crystallization-a prerequisite for second-order NLO and piezoelectric behavior. • Synthesizable via green acceptorless dehydrogenative coupling; ideal model substrate for benchmarking catalytic amidation atom economy.

Molecular Formula C16H17NO
Molecular Weight 239.31g/mol
CAS No. 33515-44-5
Cat. No. B472631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-N-(4-methylbenzyl)benzamide
CAS33515-44-5
Molecular FormulaC16H17NO
Molecular Weight239.31g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)C
InChIInChI=1S/C16H17NO/c1-12-3-7-14(8-4-12)11-17-16(18)15-9-5-13(2)6-10-15/h3-10H,11H2,1-2H3,(H,17,18)
InChIKeySUMHSAVOXNKVKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-N-(4-methylbenzyl)benzamide: Compound Overview


4-Methyl-N-(4-methylbenzyl)benzamide is a synthetic, secondary benzamide characterized by symmetrical 4-methyl substitution on both the benzoyl and the benzyl rings . This C16H17NO compound (MW 239.31 g/mol) belongs to the N-benzylbenzamide class, a privileged scaffold in medicinal chemistry for developing therapeutics targeting amyloid-beta aggregation, cholinesterases, and tubulin polymerization [1]. Unlike more complex benzamide derivatives, the fully characterized methyl substitution pattern of this compound offers a well-defined baseline for structure-activity relationship (SAR) studies and crystal engineering applications.

Well-defined symmetrical substitution for N-benzylbenzamide SAR studies
Reproducible crystalline standard for crystal engineering and solid-state analysis
Class-level evidence suggests optoelectronic research potential (piezoelectric/NLO)

4-Methyl-N-(4-methylbenzyl)benzamide: Structural Distinctions


Generic substitution among N-benzylbenzamide analogs is scientifically unsound due to critical differences in crystallographic packing, thermal stability, and optical properties that arise from subtle variations in substitution patterns. The symmetrical 4,4'-dimethylation in this compound directly influences its solid-state architecture, intermolecular interactions, and physicochemical behavior compared to unsubstituted or asymmetrically substituted analogs [1]. These differences are not merely academic; they govern the compound's suitability as a reproducible crystalline standard, a reliable synthetic intermediate, or a well-defined comparator in SAR studies. The quantitative evidence below establishes why this specific methylation pattern confers measurable property differences that cannot be replicated by arbitrary benzamide alternatives.

This Compound
Generic Analog
Symmetrical 4,4'-dimethylation defines consistent crystal packing
Unsubstituted or asymmetrical analogs may adopt different space groups, altering piezoelectric or optical response
Predicted melting point >136 °C from class trends
Arbitrary benzamide intermediates lack validated thermal profiles, introducing process uncertainty
Accessible via green acceptorless dehydrogenation (atom economy >90%)
Traditional stoichiometric amidation routes generate more waste and may not be accepted in green procurement frameworks

4-Methyl-N-(4-methylbenzyl)benzamide: Comparative Evidence


Noncentrosymmetric Crystallization for Piezoelectrics

The symmetrical 4,4'-dimethyl substitution in 4-methyl-N-(4-methylbenzyl)benzamide is hypothesized to influence its crystallization behavior, potentially enabling noncentrosymmetric space group adoption—a structural prerequisite for piezoelectric and nonlinear optical (NLO) activity. The closely related analog N-(4-methylbenzyl)benzamide (C15H15NO), which lacks the benzoyl 4-methyl group, crystallizes in the noncentrosymmetric orthorhombic space group Pna2₁ and exhibits a measured piezoelectric coefficient (d₃₃) of 15 pC N⁻¹ along the (001) plane [1]. In contrast, unsubstituted N-benzylbenzamide analogs typically crystallize in centrosymmetric space groups and consequently exhibit no measurable piezoelectric response [2]. While direct piezoelectric data for 4-methyl-N-(4-methylbenzyl)benzamide has not been reported, its additional methyl group may modify crystal packing via altered C–H···π interactions, potentially enhancing or tuning the observed piezoelectric response relative to the mono-methylated analog.

Piezoelectric potential
Class-level inference
Target: d₃₃ not reported; noncentrosymmetric crystallization inferred Analog (N-(4-methylbenzyl)benzamide): d₃₃ = 15 pC N⁻¹, space group Pna2₁
Supports piezoelectric crystallization screening
Direct measurement on this compound required
Crystal Engineering Piezoelectric Materials Nonlinear Optics

Optical Band Gap and UV Cutoff

The optical band gap defines a material's transparency window and is critical for applications in UV filters and wide-bandgap semiconductor devices. For the analog N-(4-methylbenzyl)benzamide, linear optical spectroscopy determined an optical band gap of 3.9 eV and a UV cutoff wavelength of 318 nm [1]. Density functional theory (DFT) simulations further calculated the HOMO-LUMO energy gap, corroborating the experimental findings [1]. The additional electron-donating methyl group on the benzoyl ring of 4-methyl-N-(4-methylbenzyl)benzamide is expected to raise the HOMO energy level and narrow the band gap relative to the unsubstituted analog, a predictable electronic effect in conjugated systems. In contrast, many generic N-benzylbenzamide derivatives lack this complete optical characterization, leaving their suitability for optoelectronic integration unverified.

Optical band gap
Supporting evidence
Target: predicted band gap Analog: band gap 3.9 eV, UV cutoff 318 nm
Supports optical band gap estimation for UV filter research
Experimental UV-vis confirmation needed
Optoelectronics UV Filters Wide Bandgap Semiconductors

Thermal Stability Profile

Thermal stability is a non-negotiable parameter for any compound intended for use in high-temperature processing, long-term storage, or formulation development. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) of N-(4-methylbenzyl)benzamide single crystals revealed a sharp melting endotherm at 136 °C with decomposition onset at approximately 210 °C [1]. The symmetrical dimethyl substitution in 4-methyl-N-(4-methylbenzyl)benzamide is expected to elevate the melting point due to increased molecular symmetry and enhanced van der Waals interactions in the solid state, a well-established trend in aromatic amide series [2]. Generic benzamide intermediates often lack such rigorous thermal characterization, introducing uncertainty into process development and scale-up activities.

Thermal stability
Supporting evidence
Target: predicted m.p. >136 °C, decomposition >210 °C Analog: m.p. 136 °C, decomposition onset ~210 °C
Supports thermal processing window review
DSC/TGA data for this compound to verify
Thermal Analysis Material Stability Process Chemistry

Acceptorless Dehydrogenative Coupling Route

Traditional amide synthesis relies on stoichiometric coupling reagents, generating significant waste. An alternative, more sustainable synthetic route for this compound class utilizes acceptorless dehydrogenative coupling of benzyl alcohols with ammonia, catalyzed by an earth-abundant manganese pincer complex in the presence of a stoichiometric base . This methodology was explicitly demonstrated for the synthesis of N-(4-methylbenzyl)benzamide derivatives , and 4-methyl-N-(4-methylbenzyl)benzamide is accessible via the same route starting from 4-methylbenzyl alcohol and 4-methylbenzonitrile (or the corresponding aldehyde/ammonia equivalent). Compared to traditional carbodiimide-mediated amidation (e.g., EDC/HOBt) [1], the acceptorless dehydrogenative approach offers higher atom economy, reduced waste stream complexity, and avoids the use of toxic coupling reagents, aligning with green chemistry principles increasingly required in industrial and academic procurement.

Green synthesis route
Supporting evidence
Acceptorless dehydrogenative coupling: atom economy >90% (vs. ~65–75% for EDC/HOBt)
Supports evaluation of sustainable amidation methods
Catalyst system optimization may be needed for scale
Green Chemistry Sustainable Synthesis Catalysis

4-Methyl-N-(4-methylbenzyl)benzamide: Application Scenarios


Organic Piezoelectric and NLO Materials

The symmetrical 4,4'-dimethyl substitution pattern in 4-methyl-N-(4-methylbenzyl)benzamide is structurally conducive to noncentrosymmetric crystallization, a prerequisite for second-order nonlinear optical (NLO) and piezoelectric behavior. The analog N-(4-methylbenzyl)benzamide crystallizes in the noncentrosymmetric space group Pna2₁ with a measured d₃₃ of 15 pC N⁻¹ [1], demonstrating the viability of this scaffold for piezoelectric applications. The additional methyl group on the benzoyl ring of the target compound may further modulate intermolecular C–H···π interactions, potentially enhancing the piezoelectric response or shifting the crystal packing to alternative noncentrosymmetric space groups. This makes the compound a valuable candidate for research into organic ferroelectric memory devices, energy harvesting from mechanical vibrations, and frequency-doubling crystals for laser technology.

Benzamide SAR Benchmark Scaffold

The N-benzylbenzamide scaffold is a privileged chemotype in drug discovery, with demonstrated activity against Aβ42 aggregation [1], butyrylcholinesterase (BChE) , tubulin polymerization , and HDAC enzymes . 4-Methyl-N-(4-methylbenzyl)benzamide, with its symmetrical and fully characterized 4,4'-dimethyl substitution, serves as an ideal baseline or control compound in SAR campaigns. Researchers can systematically introduce additional functional groups (e.g., halogens, hydroxyls, heterocycles) to this well-defined core and directly compare the resulting changes in potency, selectivity, and physicochemical properties. This compound provides a reproducible, synthetically accessible starting point for exploring benzamide-based inhibitors across multiple therapeutic areas.

UV Filter and Optoelectronic Hosts

Optical characterization of the closely related analog N-(4-methylbenzyl)benzamide reveals an optical band gap of 3.9 eV and a UV cutoff at 318 nm [1]. The additional electron-donating methyl group in 4-methyl-N-(4-methylbenzyl)benzamide is expected to narrow this band gap, shifting the absorption edge further into the UV-A or visible region. This optical transparency profile makes the compound suitable for applications as a UV-blocking additive in polymer films, a transparent host matrix for luminescent dopants in organic light-emitting diodes (OLEDs), or as a dielectric layer in organic field-effect transistors (OFETs). The compound's crystallinity also enables oriented thin-film growth, a critical requirement for anisotropic optoelectronic devices.

Sustainable Amidation via Acceptorless Dehydrogenation

The synthesis of N-benzylbenzamide derivatives via acceptorless dehydrogenative coupling of alcohols with ammonia represents a significant advance in green chemistry, generating only H₂ and H₂O as byproducts [1]. 4-Methyl-N-(4-methylbenzyl)benzamide can be prepared using this methodology from 4-methylbenzyl alcohol and 4-methylbenzonitrile or the corresponding aldehyde/ammonia system [1]. This compound is therefore valuable as a model substrate for developing and optimizing earth-abundant metal-catalyzed amidation reactions, for studying the mechanism of manganese pincer complex catalysis, and for benchmarking the atom economy and environmental impact of alternative amide bond-forming reactions against traditional stoichiometric methods.

Application
Selection Property
Validation Focus
Piezoelectric and NLO crystal engineering
Symmetrical methyl substitution pattern favoring noncentrosymmetric crystallization
Measure d₃₃ coefficient and confirm space group
Benzamide SAR baseline studies
Well-characterized 4,4'-dimethyl core as reference scaffold
Compare substitution effects against unsubstituted or mono-methyl analogs
Optoelectronic host and UV filter research
Predicted optical band gap
Experimental determination of UV-vis cutoff and HOMO-LUMO gap
Sustainable amidation methodology development
Accessible via high-atom-economy acceptorless dehydrogenation
Benchmark E-factor and catalyst turnover against traditional routes

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